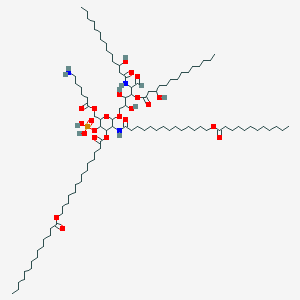

Cap-mla

説明

特性

CAS番号 |

144710-90-7 |

|---|---|

分子式 |

C100H188N3O23P |

分子量 |

1831.5 g/mol |

IUPAC名 |

[6-[6-(6-aminohexanoyloxymethyl)-3-(14-dodecanoyloxytetradecanoylamino)-5-phosphonooxy-4-(14-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-4,5-dihydroxy-2-(3-hydroxytetradecanoylamino)-1-oxohexan-3-yl] 3-hydroxytetradecanoate |

InChI |

InChI=1S/C100H188N3O23P/c1-5-9-13-17-21-25-28-37-45-53-62-72-91(111)120-77-67-56-48-40-32-27-30-38-46-54-63-74-93(113)124-99-95(103-88(108)70-60-51-43-36-29-26-31-39-47-55-66-76-119-90(110)71-61-52-44-35-24-20-16-12-8-4)100(123-87(98(99)126-127(116,117)118)82-121-92(112)73-64-57-65-75-101)122-81-86(107)96(115)97(125-94(114)79-84(106)69-59-50-42-34-23-19-15-11-7-3)85(80-104)102-89(109)78-83(105)68-58-49-41-33-22-18-14-10-6-2/h80,83-87,95-100,105-107,115H,5-79,81-82,101H2,1-4H3,(H,102,109)(H,103,108)(H2,116,117,118) |

InChIキー |

ZJJXFJIGNRGLSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |

同義語 |

6'-O-(6-aminocaproyl)-4'-O-monophosphoryl lipid A Cap-MLA |

製品の起源 |

United States |

Mrna 5 Cap Structures: Elucidation of Biosynthetic Pathways and Molecular Recognition Mechanisms

Molecular Architecture and Conformational Dynamics of Eukaryotic mRNA 5'-Cap Structures

The eukaryotic mRNA 5'-cap is a complex structure that undergoes several modifications. These modifications are critical for the lifecycle of an mRNA molecule, influencing its stability, transport, and translational efficiency.

The fundamental core of the eukaryotic mRNA cap is a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide through an unconventional 5'-5' triphosphate bridge. wikipedia.orgbiosyn.com This structure, known as Cap-0, is the initial cap form synthesized during transcription. nih.gov The N7-methylation of the guanosine cap is a hallmark of eukaryotic mRNA and is critical for its various functions. wikipedia.org This modification is recognized by a host of cap-binding proteins that mediate the subsequent steps in mRNA metabolism. researchgate.net The m7G cap structure is essential for protecting the mRNA from degradation by 5' exonucleases, facilitating its export from the nucleus to the cytoplasm, and initiating translation. biosyn.comwikipedia.org The interaction between the m7G cap and cap-binding proteins, such as the cap-binding complex (CBC) in the nucleus and the eukaryotic initiation factor 4E (eIF4E) in the cytoplasm, is a key regulatory point in gene expression. researchgate.netacs.orgnih.gov

The binding of the m7G cap to its protein partners often involves an "aromatic sandwich" motif, where the methylated guanosine base is stacked between two aromatic amino acid residues of the protein. nih.govmdpi.com This interaction is highly specific and is a critical determinant of the cap's function.

Following the formation of the Cap-0 structure, further modifications can occur on the ribose moieties of the first and second nucleotides of the mRNA transcript. These modifications give rise to different cap variants, primarily Cap-1 and Cap-2.

Cap-1 Structure : In the Cap-1 structure, the ribose of the first nucleotide adjacent to the m7G cap is methylated at the 2'-O position. wikipedia.orgyeasenbio.com This modification is catalyzed by a cap-specific 2'-O-methyltransferase. neb.com The presence of the Cap-1 structure is particularly important in higher eukaryotes, where it plays a crucial role in distinguishing "self" mRNA from "non-self" RNA, such as viral transcripts. nih.gov This distinction is a key aspect of the innate immune response, as the absence of 2'-O-methylation can trigger an antiviral state. pnas.org

Cap-2 Structure : The Cap-2 structure involves the 2'-O-methylation of the ribose of both the first and second nucleotides of the mRNA. wikipedia.orgbiorxiv.org While Cap-1 is a common modification, the extent of Cap-2 formation can vary. In humans, it is estimated that about half of the capped mRNA molecules contain a 2'-O-methylated residue on the second transcribed nucleotide. nih.gov The enzyme responsible for this second methylation has been identified, and its activity is enhanced by the presence of the Cap-1 methylation. nih.gov

| Cap Structure | Description | Key Features |

| Cap-0 | N7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge. nih.gov | The basic cap structure, essential for mRNA stability and translation initiation. wikipedia.orgbiosyn.com |

| Cap-1 | Cap-0 structure with an additional 2'-O-methylation on the ribose of the first nucleotide. wikipedia.org | Important for distinguishing "self" from "non-self" RNA to evade innate immune responses. nih.govpnas.org |

| Cap-2 | Cap-1 structure with an additional 2'-O-methylation on the ribose of the second nucleotide. wikipedia.org | Present on a subset of mRNAs and may further modulate mRNA function. nih.gov |

While the m7G cap is the canonical cap structure in eukaryotes, recent discoveries have revealed the existence of non-canonical cap structures in both prokaryotes and eukaryotes. tandfonline.com One of the most well-studied non-canonical caps (B75204) is the nicotinamide adenine (B156593) dinucleotide (NAD) cap.

NAD can be incorporated at the 5' end of RNA transcripts during the initiation of transcription by RNA polymerase. nih.govnih.gov This "ab initio capping" mechanism is distinct from the enzymatic addition of the m7G cap. nih.gov NAD-capped RNAs have been identified in bacteria, yeast, and human cells. nih.govpnas.org

The function of the NAD cap appears to differ between prokaryotes and eukaryotes. In bacteria, the NAD cap can protect the RNA from degradation, thereby increasing its stability. wikipedia.org In contrast, in eukaryotic cells, the NAD cap can target the RNA for decay. nih.govwikipedia.org

Other non-canonical caps have also been discovered, including those derived from flavin adenine dinucleotide (FAD) and uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). royalsocietypublishing.orgnih.gov The existence of this diverse array of cap structures suggests a previously unappreciated layer of complexity in the regulation of RNA metabolism. royalsocietypublishing.org

| Non-Canonical Cap | Organism(s) | Proposed Function(s) |

| NAD Cap | Bacteria, Eukaryotes | In bacteria, enhances RNA stability. wikipedia.org In eukaryotes, can mark RNA for degradation. nih.gov |

| FAD Cap | Bacteria, Eukaryotes | May play a role in immune evasion for some viruses. tandfonline.com |

| UDP-GlcNAc Cap | Bacteria | Can be incorporated during transcription initiation. nih.gov |

Enzymatic Machinery for mRNA 5'-Cap Biosynthesis

The synthesis of the mRNA 5'-cap is a highly regulated process involving a series of enzymatic reactions that occur co-transcriptionally.

The final step in the formation of the core Cap-0 structure is the methylation of the guanine base at the N7 position. This reaction is catalyzed by the RNA guanine-N7 methyltransferase (RNMT). nih.govnih.gov RNMT utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer a methyl group to the guanine cap. nih.gov

In vertebrates, RNMT activity is allosterically activated by a small protein called RNMT-Activating Miniprotein (RAM). nih.govnih.gov The binding of RAM to RNMT induces a conformational change in RNMT that stabilizes its active site, thereby enhancing its methyltransferase activity. nih.gov This regulatory mechanism ensures that cap methylation is tightly controlled.

RNMT is recruited to the site of transcription through its interaction with the C-terminal domain (CTD) of RNA polymerase II, ensuring that capping occurs efficiently on nascent pre-mRNAs. oup.com The regulation of RNMT activity is crucial for normal gene expression, and its dysregulation has been implicated in various diseases.

The subsequent 2'-O-methylation of the first and second nucleotides to form Cap-1 and Cap-2 structures is carried out by cap 2'-O-methyltransferases (CMTs). neb.com The enzyme responsible for the first 2'-O-methylation, leading to the Cap-1 structure, is known as CMTR1 in humans. nih.gov CMTR1 specifically recognizes and methylates RNA with a m7GpppN cap structure. neb.com

The 2'-O-methylation of the cap is critical for preventing the recognition of mRNA by the innate immune system. nih.gov The presence of a 2'-O-methyl group on the cap structure significantly reduces the affinity of certain RNA-degrading enzymes, thereby protecting the mRNA from degradation. plos.orgnih.gov The enzyme that methylates the second transcribed nucleotide has also been identified, and its activity is often dependent on the prior methylation of the first nucleotide. nih.gov

The coordinated action of these methyltransferases ensures the proper maturation and function of mRNA molecules.

| Enzyme | Function | Activator/Substrate |

| RNA Guanine-N7 Methyltransferase (RNMT) | Catalyzes the N7-methylation of the guanosine cap to form the Cap-0 structure. nih.gov | Activated by RNMT-Activating Miniprotein (RAM). nih.gov |

| Cap 2'-O-Methyltransferase 1 (CMTR1) | Mediates the 2'-O-methylation of the first nucleotide to form the Cap-1 structure. nih.gov | Requires an m7GpppN capped RNA as a substrate. neb.com |

| Cap 2'-O-Methyltransferase for the second nucleotide | Catalyzes the 2'-O-methylation of the second nucleotide to form the Cap-2 structure. nih.gov | Activity is enhanced by the presence of a Cap-1 structure. nih.gov |

Coordination with Transcriptional and Post-Transcriptional Processes

The addition of the 5'-cap structure to messenger RNA (mRNA) is a critical modification that is intricately coordinated with both transcription and subsequent post-transcriptional events. This process begins early during transcription, typically after the nascent RNA chain reaches a length of 20-30 nucleotides. mdpi.com The capping machinery is recruited to the C-terminal domain of RNA polymerase II, ensuring that capping occurs efficiently and co-transcriptionally. nih.gov

This co-transcriptional capping is not an isolated event but rather a pivotal one that influences downstream RNA processing. The nuclear cap-binding complex (CBC), which recognizes and binds to the newly formed cap structure, plays a crucial role in mediating these subsequent steps. nih.govnih.gov The CBC facilitates the recruitment of splicing factors to the pre-mRNA, promoting the efficient removal of introns. researchgate.netjenabioscience.comcreative-biolabs.com Specifically, the CBC is required for the efficient recognition of the 5' splice site by the U1 small nuclear ribonucleoprotein (snRNP) doi.org.

Furthermore, the cap and its associated proteins are involved in the process of 3' end formation, including cleavage and polyadenylation. mdpi.com This intricate network of interactions ensures that only properly capped and processed mRNAs are subsequently exported from the nucleus to the cytoplasm for translation.

Molecular Mechanisms of Cap-Dependent Biological Functions

The 5'-cap structure is fundamental to the life cycle of an mRNA molecule, influencing its stability, transport, and ultimate translation into protein. These functions are mediated through specific interactions with a variety of cap-binding proteins.

Role in mRNA Stability and Protection from 5'-Exonuclease Cleavage

A primary function of the 5'-cap is to protect the mRNA from degradation by 5'→3' exonucleases. nih.govcreative-biolabs.comyeasenbio.comspringernature.com The unique 5'-5' triphosphate linkage of the cap structure is not a substrate for these enzymes, which typically recognize and degrade RNAs with a 5' monophosphate. wikipedia.org By blocking the action of these exonucleases, the cap significantly enhances the stability of the mRNA molecule, allowing it to persist in the cytoplasm long enough to be translated. jenabioscience.comnih.gov The removal of the cap, a process known as decapping, is a key regulated step in mRNA turnover and initiates the degradation of the transcript. nih.govspringernature.com

Interactions with Nuclear Cap-Binding Complex (CBC)

In the nucleus, the 5'-cap is recognized by the nuclear cap-binding complex (CBC), which is composed of two subunits, CBP20 and CBP80. nih.govrochester.edu The CBC binds to the cap structure shortly after its formation and plays a multifaceted role in gene expression. nih.gov As mentioned, the CBC is instrumental in pre-mRNA splicing and also participates in the nuclear export of capped RNAs. researchgate.netjenabioscience.comcreative-biolabs.com The CBC can also be involved in the initial or "pioneer" round of translation in the cytoplasm, which serves as a quality control step to identify and degrade mRNAs containing premature termination codons through a process known as nonsense-mediated mRNA decay (NMD). nih.govrochester.edu

| Component | Function in CBC |

| CBP20 | Forms a heterodimer with CBP80 to bind the m7G cap. |

| CBP80 | Interacts with other factors to mediate splicing, export, and NMD. rochester.edu |

Cytoplasmic Cap-Binding Protein (eIF4E) and Translation Initiation

Once in the cytoplasm, the cap plays a direct and critical role in the initiation of translation. The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. nih.govyoutube.comnih.gov The binding of eIF4E to the cap is a rate-limiting step in cap-dependent translation initiation. nih.govresearchgate.net The eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A, then recruits the 40S ribosomal subunit to the 5' end of the mRNA. mdpi.comyoutube.com The complex then scans along the 5' untranslated region (UTR) until it locates the start codon, at which point the 60S ribosomal subunit joins to form the 80S ribosome, and protein synthesis begins. mdpi.com The interaction between eIF4E and the cap is a major point of regulation for gene expression. nih.govnih.gov

| Factor | Role in Translation Initiation |

| eIF4E | Directly binds to the 5'-cap of the mRNA. nih.govnih.gov |

| eIF4G | A scaffolding protein that interacts with eIF4E and other initiation factors. youtube.com |

| eIF4A | An RNA helicase that unwinds secondary structures in the 5' UTR. youtube.com |

Immune System Recognition of Self vs. Non-Self RNA via Cap Modifications

The 5'-cap structure is a key determinant for the innate immune system to distinguish between self and non-self RNA. nih.gov Host mRNAs are typically modified with a cap structure, which marks them as "self" and prevents the activation of an immune response. nih.govnih.govnccr-rna-and-disease.ch In contrast, viral RNAs or other foreign RNAs may lack a proper cap structure, exposing a 5'-triphosphate group. nih.gov

This uncapped RNA can be recognized by cytosolic pattern recognition receptors (PRRs) such as RIG-I and IFIT proteins. nih.govnih.govosti.gov This recognition triggers a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an antiviral state. nih.gov To evade this immune surveillance, many viruses have evolved sophisticated mechanisms to cap their own RNAs, mimicking the host's cap structure. nih.govnih.gov Further modifications to the cap, such as 2'-O-methylation of the first and second nucleotides (forming Cap1 and Cap2 structures, respectively), can further enhance the "self" signal and help to evade immune detection. yeasenbio.comwikipedia.org

Enzymatic Decapping Processes and RNA Turnover

The controlled degradation of mRNA is essential for regulating gene expression, and the removal of the 5'-cap is a critical step in this process. Enzymatic decapping is carried out by decapping enzymes, which hydrolyze the 5'-5' triphosphate bridge of the cap, leaving a 5' monophosphate on the mRNA. springernature.comneb.com This decapped mRNA is then rapidly degraded by 5'→3' exonucleases like Xrn1. springernature.comnih.gov

Decapping Pyrophosphohydrolases (e.g., DXO/Dom3Z, DcpS)

Decapping pyrophosphohydrolases play a crucial role in mRNA turnover by hydrolyzing the 5' cap structure of messenger RNA, a key step in initiating mRNA degradation. Among these, the scavenger decapping enzyme DcpS is a notable member.

DcpS functions as a scavenger pyrophosphatase, specifically hydrolyzing the residual cap structure that remains after the 3' to 5' decay of an mRNA molecule. nih.govnih.gov This action suggests a coordinated process where 3' to 5' exonucleolytic decay is coupled with a subsequent decapping step. nih.govnih.gov Research has shown that DcpS specifically targets and hydrolyzes methylated cap analogs. nih.gov However, it does not act on unmethylated cap analogs or intact capped RNA molecules. nih.gov

The enzymatic activity of DcpS is dependent on a conserved hexapeptide sequence known as the histidine triad (HIT) motif, which contains three histidine residues separated by hydrophobic amino acids. nih.gov Mutagenesis studies have revealed that the central histidine within this HIT motif is essential for the decapping activity of the enzyme. nih.gov This finding established the HIT motif as a novel mRNA decapping domain and identified DcpS as the first member of the HIT protein family with a defined biological function beyond general pyrophosphatase activity. nih.gov

Recent studies have also highlighted the importance of DcpS in neuronal development. Homozygous mutations in the gene encoding DcpS have been linked to developmental delay and intellectual disability. biorxiv.org Investigations using human neurons derived from patients with a DcpS mutation, as well as in the developing mouse neocortex, have demonstrated that DcpS is required for critical processes such as neuronal differentiation, neurite outgrowth, radial migration, and maintaining the identity of developing glutamatergic neurons. biorxiv.org

| Enzyme | Function | Substrate Specificity | Key Structural Feature |

| DcpS | Scavenger decapping of residual cap structures after 3' to 5' mRNA decay. nih.govnih.gov | Hydrolyzes methylated cap analogs; inactive on unmethylated analogs and intact capped RNA. nih.gov | Histidine Triad (HIT) motif essential for catalytic activity. nih.gov |

Bacterial Decapping Enzymes and their Substrate Specificity (e.g., NudC)

While mRNA capping and decapping were once considered exclusive to eukaryotes, recent discoveries have identified analogous processes in bacteria. The Nudix hydrolase NudC in Escherichia coli has been identified as a key bacterial decapping enzyme. nih.govnih.gov

NudC functions as a NAD-decapping enzyme, removing nicotinamide adenine dinucleotide (NAD) that is attached in a cap-like manner to some small regulatory RNAs in bacteria. nih.govnih.gov This enzyme is a single-strand-specific RNA decapping enzyme. nih.gov Its activity is influenced by the secondary structure of the RNA, with a slower decapping rate observed on RNAs that have significant 5' secondary structures. neb.com

In terms of substrate specificity, NudC displays a strong preference for a purine as the first nucleotide of the RNA. nih.govnih.gov In vitro competition experiments have demonstrated that NudC has a much higher preference for NAD-RNA over free NAD(H), suggesting that NAD-RNA is its primary biological substrate. nih.gov Structural and biochemical analyses have shown that NudC is a homodimeric enzyme, with the catalytic pocket being formed by amino acids from both monomers. nih.govnih.gov The conserved Nudix motif is the catalytic center of the enzyme. nih.govnih.gov

The discovery of NAD capping and the role of NudC as a decapping enzyme suggest novel pathways for RNA processing and decay in bacteria, potentially linking the cellular redox state to RNA metabolism. nih.gov

| Enzyme | Organism | Substrate Specificity | Factors Affecting Activity |

| NudC | Escherichia coli | Prefers purine as the 5'-terminal nucleotide; strongly prefers NAD-RNA over NAD. nih.govnih.gov | Single-strand specific; activity is reduced by 5' secondary structures in the RNA. nih.govneb.com |

Monophosphoryl Lipid a Mla and Advanced Adjuvant Chemical Derivatives: Immunological Research Paradigms

Chemical Synthesis and Derivatization Strategies for Monophosphoryl Lipid A (MLA)

The development of MLA and its derivatives involves sophisticated chemical synthesis and derivatization strategies aimed at optimizing their immunomodulatory properties while minimizing adverse effects.

Methods for Attenuation of Lipopolysaccharide Toxicity

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant but its high toxicity, including the induction of sepsis and septic shock, precludes its direct use as a human vaccine adjuvant fishersci.capurdue.edu. Monophosphoryl Lipid A (MLA) is a detoxified derivative of LPS that retains the immunologically active lipid A portion while exhibiting greatly reduced toxicity fishersci.capurdue.eduresearchgate.netguidetopharmacology.org. This attenuation of toxicity is primarily achieved through specific structural modifications of the lipid A molecule. For instance, the removal of an acid-labile phosphate (B84403) group, typically at the 1-position, and alterations in the number and type of fatty acyl chains, contribute to its reduced endotoxic properties purdue.eduguidetopharmacology.org. The reduced toxicity of MLA is also attributed to its preferential recruitment of the TRIF adaptor protein upon Toll-like Receptor 4 (TLR4) activation, leading to decreased induction of inflammatory cytokines compared to LPS guidetopharmacology.org. Beyond structural modification, other methods to attenuate LPS toxicity include enzymatic deacylation by enzymes like acyloxyacyl hydrolase (AOAH) nih.gov and treatment with certain compounds such as β-glucans researchgate.net or bilobalide (B1667068) scispace.com.

Targeted Chemical Modifications for Enhanced Immunomodulatory Efficacy

Targeted chemical modifications of MLA aim to further enhance its immunomodulatory efficacy and tailor its properties for specific applications. These modifications often involve altering functional groups at key positions on the MLA molecule, such as the C-1, C-4', or C-6' positions of the disaccharide backbone purdue.edu. The goal is to achieve a balance between potent immunostimulation and minimal reactogenicity. For example, researchers have designed and synthesized various MLA derivatives to investigate how the number, length, saturation, and branching of fatty acyl groups, as well as the introduction of new functional groups (e.g., methoxy (B1213986) or amino groups), influence its biological activity purdue.edu. Such systematic modifications enable a deeper understanding of structure-activity relationships, guiding the design of more effective vaccine adjuvants purdue.edunih.gov.

Preparation and Conjugation Strategies of Specific MLA Derivatives (e.g., TNP-Cap-MLA)

A notable example of a specific MLA derivative is TNP-Cap-MLA, which highlights MLA's potential as a carrier for haptens. The preparation of Cap-MLA involves modifying MLA by adding 6-aminocaproic acid to the 6' position of the disaccharide backbone fishersci.cayork.ac.uk. This modification introduces a free amino group, which serves as a crucial attachment point for further conjugation fishersci.ca. Subsequently, the trinitrophenyl (TNP) group is attached to Cap-MLA via this free amino group, yielding TNP-Cap-MLA fishersci.cayork.ac.uk.

The synthesis procedure for TNP-Cap-MLA typically involves the reaction of MLA with a protected anhydride, which preferentially occurs at the primary hydroxyl group at the 6' position york.ac.uk. After the removal of the protecting group, the resulting Cap-MLA is then trinitrophenylated by reaction with picrylsulfonic acid (also known as trinitrobenzenesulfonic acid) in an aqueous solution york.ac.uklibguides.com. This covalent association between MLA and the hapten is essential for MLA's carrier activity haybusaklib.am.

Immunization studies in normal mice with TNP-Cap-MLA have demonstrated its ability to elicit high-titer anti-TNP responses, including immunoglobulin M (IgM) and all immunoglobulin G (IgG) subclasses haybusaklib.amwikipedia.org. Furthermore, TNP-Cap-MLA, similar to other T-cell-independent type 1 (TI-1) carriers, induced responses in athymic and X-linked immunodeficient mice, indicating its capacity to function as a T-cell-independent carrier haybusaklib.amwikipedia.org. The mean titer of IgG anti-TNP in response to TNP-Cap-MLA increased significantly after successive injections, suggesting an expansion of the responding precursor B cell pool and the formation of a memory pool wikipedia.org. The profile of isotype titers induced by TNP-Cap-MLA closely resembled that obtained with TNP-LPS EC, confirming MLA's strong carrier function for the TNP hapten wikipedia.org.

Molecular Mechanisms of Immunomodulation by MLA and its Derivatives

The immunomodulatory effects of MLA and its derivatives are primarily mediated through their interaction with specific pattern recognition receptors on immune cells.

Toll-like Receptor (TLR4) Agonism and Downstream Signaling Pathways

MLA and its derivatives function as agonists of Toll-like Receptor 4 (TLR4), a critical pattern recognition receptor (PRR) of the innate immune system researchgate.netguidetopharmacology.orgfishersci.cafishersci.com. TLR4 is expressed on the surface of various immune cells, including macrophages and dendritic cells thegoodscentscompany.com. Upon ligand binding, such as by MLA, TLR4 initiates intricate intracellular signaling cascades wikipedia.orgfishersci.com.

TLR4 activation primarily leads to the engagement of two distinct downstream signaling pathways:

MyD88-dependent pathway : This pathway is typically initiated at the cell membrane upon the formation of the TLR4/MD-2/ligand complex fishersci.ca. It involves the recruitment of adaptor proteins like MyD88 and TIRAP (also known as MyD88-adaptor-like or MAL) wikipedia.org. This leads to the activation of IRAK kinases, followed by TRAF6, which ultimately triggers the nuclear translocation of NF-κB and AP-1 wikipedia.orgfishersci.ca. Activation of NF-κB and AP-1 results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as chemokines wikipedia.orgfishersci.cathegoodscentscompany.com.

TRIF/TRAM-dependent (MyD88-independent) pathway : This pathway is initiated after TLR4 homodimer internalization and endosomal activation fishersci.ca. It utilizes the adaptor proteins TRIF (TIR domain-containing adaptor inducing interferon-β) and TRAM (TRIF-related adaptor molecule) wikipedia.org. This pathway leads to the activation of IRF3 (Interferon Regulatory Factor 3) via kinases like TBK1 and IKKε, resulting in the production of type I interferons (e.g., IFN-β) wikipedia.orgfishersci.cathegoodscentscompany.com.

The reduced toxicity of MLA compared to native LPS is largely attributed to its preferential activation of the TRIF-dependent pathway over the MyD88-dependent pathway, leading to a more balanced and less inflammatory immune response guidetopharmacology.org.

Activation of Innate Immune Cells (e.g., Macrophages, Dendritic Cells)

MLA and its derivatives play a crucial role in activating innate immune cells, particularly macrophages and dendritic cells (DCs), which are central to initiating and shaping adaptive immune responses.

Upon activation by TLR4 agonists like MLA, macrophages and DCs undergo significant phenotypic and functional changes:

Macrophages : These phagocytic cells are activated by pro-inflammatory stimuli, leading to a metabolic switch towards glycolysis. Activated macrophages exhibit enhanced phagocytic capabilities and produce antimicrobial mediators, chemokines, and pro-inflammatory cytokines. They also gain improved antigen-presenting capabilities, although DCs are considered more specialized in this regard. The activation of macrophages by LPS, for instance, leads to increased levels of succinate (B1194679) and changes in citrate (B86180) transport and metabolism, which are critical for their activation.

Dendritic Cells (DCs) : DCs are professional antigen-presenting cells (APCs) that are highly efficient at capturing and presenting protein antigens to naive T-lymphocytes, thereby priming immunological responses. Upon activation by TLR4 ligands, DCs upregulate co-stimulatory molecules (e.g., CD80, CD86, CD40), MHC class I and II molecules for antigen presentation, and secrete inflammatory cytokines and chemokines. The activation of DCs by TLR4 agonists is crucial for their ability to activate T cells and contribute to vaccine adjuvanticity. Both macrophages and DCs are capable of sensing pathogen-associated molecular patterns (PAMPs) via PRRs, leading to intracellular signaling cascades that induce a general pro-inflammatory response and bridge innate and adaptive immunity.

Influence on Cytokine and Chemokine Release Profiles

While direct, isolated studies on Cap-MLA's cytokine and chemokine release profiles are not extensively detailed in the provided literature, its parent compound, MLA, is known to induce macrophage stimulation and cytokine release researchgate.net. As a derivative, Cap-MLA is expected to share and potentially refine these immunostimulatory properties. The activation of immune cells by adjuvants typically leads to the release of various cytokines and chemokines, which are crucial soluble mediators of the immune response, orchestrating cell differentiation, chemotaxis, and inflammatory processes nih.govinvivocue.comtheattcnetwork.co.uk. The ability of Cap-MLA to function as a carrier for haptens and induce robust antibody responses implies underlying cytokine and chemokine signaling pathways are engaged to facilitate these immunological outcomes researchgate.netresearchgate.netresearchgate.net.

Modulation of Adaptive Immune Responses (e.g., Th1/Th2 Skewing)

Cap-MLA has been shown to effectively modulate adaptive immune responses. Studies involving immunization with TNP-Cap-MLA in mice resulted in high-titer anti-TNP responses, encompassing immunoglobulin M (IgM) and all immunoglobulin G (IgG) subclasses researchgate.netresearchgate.net. Notably, TNP-Cap-MLA was capable of inducing responses in athymic and X-linked immunodeficient mice, indicating its ability to act in a T-cell-independent manner researchgate.netresearchgate.net. The presence of both IgG2a and IgG1 antibodies following immunization is indicative of a mixed Type 1 and Type 2 immune response researchgate.net. This suggests that Cap-MLA, similar to other Toll-like receptor (TLR) ligands, plays a role in linking innate and adaptive immunity, thereby enhancing the efficacy and response to co-administered antigens researchgate.net. Adaptive immunity, characterized by its specificity and memory, involves T cells and B cells, which proliferate and attack pathogens, leading to long-term protection opentextbc.calecturio.com.

Research Applications of Cap-MLA as an Immunological Adjuvant

The unique immunomodulatory properties of Cap-MLA make it a valuable subject for research in various immunological applications, particularly in the realm of vaccine development and host defense augmentation.

Investigations in Vaccine Development Strategies

Cap-MLA's capacity to act as a carrier for haptens and to induce strong antibody responses positions it as a promising candidate in vaccine development strategies researchgate.netresearchgate.netresearchgate.net. MLA, the precursor to Cap-MLA, has been extensively studied and used as an adjuvant in numerous vaccines, enhancing both humoral antibody responses and cell-mediated immune responses researchgate.netgoogle.com. The strategic modification of MLA to Cap-MLA, allowing for the covalent attachment of antigens, offers a method to increase the immunogenicity of specific targets, which is critical for subunit vaccines that often exhibit poor antigenicity researchgate.netresearchgate.netnih.gov. The engagement of TLR signaling by adjuvants like MLA derivatives is shown to increase the efficacy and response to immunization with particular antigens, making them crucial in the development of vaccines for infectious and non-infectious diseases researchgate.net.

Studies on Host Defense Response Augmentation

MLA has been observed to induce a variety of beneficial immunostimulatory effects, including macrophage stimulation and a range of other effects on both humoral and cell-mediated immunological host defense responses researchgate.net. As a derivative, Cap-MLA is also implicated in augmenting host defense mechanisms. The innate host defense system provides a basal level of protection and interacts with the adaptive immune system, with components like antimicrobial peptides contributing to defense against infection nih.govnih.gov. By enhancing immune responses, adjuvants like Cap-MLA contribute to strengthening the body's natural ability to defend against pathogens researchgate.netnih.gov.

Methylated Lysine Analog Mla Technology: Advancements in Epigenetic Research Probes

Chemical Synthesis and Site-Specific Incorporation of Methylated Lysine (B10760008) Analogs

The foundation of MLA technology lies in a robust chemical method to introduce analogs of methylated lysine into recombinant proteins. This process offers a high degree of control over the placement and nature of the modification, overcoming limitations associated with enzymatic methods.

The synthesis of methylated lysine analogs is achieved through the specific alkylation of cysteine residues. nih.govucsf.eduacs.org This strategy builds upon the established use of aminoethylcysteine as a mimic for lysine. nih.gov In this method, a target lysine residue within a histone protein is first replaced with a cysteine through site-directed mutagenesis. ucsf.eduacs.org The histone protein is then treated with specific halo-ethylamine reagents that react with the cysteine's sulfhydryl group. ucsf.edu This reaction converts the cysteine into an N-methylated aminoethylcysteine, which is structurally and functionally similar to a naturally methylated lysine residue. nih.govucsf.edu The substitution of a γ-methylene group in lysine with a thioether in the analog results in only a minor change in side-chain length. nih.gov

| Reagent Class | Resulting Modification |

| Halo-ethylamine | Unmethylated Lysine Analog (Kc(me0)) |

| (2-Haloethyl)methylamine | Monomethylated Lysine Analog (Kc(me1)) |

| (2-Haloethyl)dimethylamine | Dimethylated Lysine Analog (Kc(me2)) |

| (2-Haloethyl)trimethylammonium | Trimethylated Lysine Analog (Kc(me3)) |

This table outlines the classes of alkylating reagents used to generate different methylation states on a cysteine residue.

A key advantage of MLA technology is the precise control it offers over the methylation state. nih.govnih.govbohrium.com By selecting the appropriate alkylating agent, researchers can generate analogs of monomethylated, dimethylated, or trimethylated lysine at a predetermined site. ucsf.edu For instance, treating a histone containing a lysine-to-cysteine mutation with (2-bromoethyl)-trimethylammonium bromide results in a trimethylated lysine analog at that specific position. acs.org This method is highly efficient, leading to high yields of the desired modified histone. ucsf.edu The reactions are typically performed under denaturing conditions to ensure that the target cysteine residue is accessible to the alkylating reagent. ucsf.edu This precise control allows for the creation of homogenous populations of modified histones, which is often difficult to achieve with enzymatic methods that can result in a mixture of methylation states. nih.gov

Applications of MLA Technology in Recombinant Histone Generation for Epigenetic Studies

The ability to produce specifically methylated histones in large quantities has opened up new avenues for epigenetic research. nih.govnih.govbohrium.com These synthetic histones are instrumental in dissecting the downstream consequences of specific methylation events.

MLA technology is widely used to produce histones with specific methylation marks that are implicated in distinct biological functions. acs.org For example, trimethylation of histone H3 at lysine 9 (H3K9me3) is a hallmark of heterochromatin and transcriptional repression. wikipedia.orgnih.gov Using MLA technology, researchers can generate large quantities of histone H3 with a trimethylated lysine analog specifically at position 9 (H3Kc9me3). nih.gov These MLA-containing histones have been shown to be specifically recognized by antibodies raised against their natural counterparts, confirming their structural and chemical similarity. nih.gov

Examples of Histone Sites Modified Using MLA Technology:

| Histone | Site of Methylation | Associated Function |

|---|---|---|

| H3 | K4 | Transcriptional Activation |

| H3 | K9 | Transcriptional Repression |

| H3 | K27 | Transcriptional Repression |

| H3 | K36 | Transcriptional Elongation |

| H3 | K79 | Transcriptional Activation |

This table provides examples of histone lysine methylation sites that can be mimicked using MLA technology and their general biological roles. nih.govacs.org

Histones generated via MLA technology serve as valuable substrates for studying the activity and specificity of histone-modifying enzymes. nih.gov For example, peptides containing methylated lysine analogs can be used in assays for histone methyltransferases, such as SUV39H1, which is specific for H3K9. nih.gov Studies have shown that these analogs can function similarly to natural lysine residues in enzymatic reactions. nih.gov An unmethylated lysine analog can be efficiently methylated by the enzyme, while a dimethylated analog shows significantly reduced activity, mirroring the behavior of their natural counterparts. nih.gov This allows for detailed kinetic studies and inhibitor screening of enzymes that write, erase, or read these epigenetic marks. unc.edu

Perhaps one of the most powerful applications of MLA technology is in the reconstitution of chromatin. ucsf.edunih.gov Researchers can incorporate the specifically methylated recombinant histones into histone octamers and then assemble them with DNA to form nucleosomes and higher-order chromatin fibers. nih.govucsf.edu This bottom-up approach provides a defined system to study the direct biochemical and structural consequences of a particular histone methylation mark, independent of other cellular factors. ucsf.edu These reconstituted chromatin templates are used to investigate how specific methylations influence processes such as the binding of effector proteins (like HP1 to H3K9me3), nucleosome remodeling, and transcription. nih.govnih.gov

Based on a comprehensive search, the chemical compound "Cap-mla" is not identified as a probe used in epigenetic research for the mechanistic elucidation of histone post-translational modifications. The available scientific literature refers to a compound named "TNP-Cap-MLA," which is a derivative of Monophosphoryl lipid A (MLA) originating from bacteria. researchgate.net This compound has been studied in the context of immunology, specifically concerning hapten-specific antibody responses, and is not associated with research into histone methylation or other epigenetic markers. researchgate.net

Therefore, it is not possible to provide an article on "Cap-mla" within the requested framework of Methylated Lysine Analog (MLA) Technology and its application in studying histone modifications. The foundational premise that "Cap-mla" is a tool in this specific area of epigenetic research is not supported by the current scientific findings.

General information on histone post-translational modifications (PTMs) indicates a complex system of regulation involving various enzymes and modifications like methylation, acetylation, and phosphorylation that influence chromatin structure and gene expression. nih.govnih.govcreative-proteomics.commdpi.com These modifications are crucial for numerous biological processes, and their abnormal regulation is linked to various diseases, including cancer. nih.govnih.gov However, "Cap-mla" is not mentioned in this context.

Similarly, while "cap methylation" is a known biological process, it refers to the modification of the 5' end of messenger RNA (mRNA) and is distinct from the methylation of histone proteins. nih.gov Furthermore, searches for compounds with similar names, such as "CAP-1," have identified it as an inhibitor of the HIV-1 capsid protein, a field unrelated to epigenetics. nih.gov

Advanced Analytical and Methodological Developments for Cap and Mla Chemical Characterization

Spectroscopic and Chromatographic Techniques for Cap Structure Analysis

The 5' cap of eukaryotic messenger RNA (mRNA), typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge (m7GpppN), is crucial for mRNA stability, nuclear export, and translational efficiency thermofisher.comquality-assistance.comneb.comthermofisher.com. Accurate characterization of this structure is a critical quality attribute (CQA) for in vitro transcribed (IVT) mRNAs, particularly in the development of mRNA-based therapeutics and vaccines thermofisher.comquality-assistance.comsciex.com.

Liquid chromatography-mass spectrometry (LC-MS) and high-resolution accurate-mass tandem mass spectrometry (LC-HRAM-MS/MS) have emerged as the gold standard for verifying 5' cap structures and quantifying capping efficiency thermofisher.comneb.comsciex.comlcms.czwaters.com. These methods enable confident identification, sequence confirmation, and relative quantification of mRNA 5' capping oligonucleotide digestion products thermofisher.com.

A standard LC-MS based method involves complexing mRNA with a biotinylated probe complementary to the 5' end, followed by RNase H digestion to cleave the 5' end fragment. This fragment is then isolated using streptavidin-coated magnetic beads and identified via high-resolution accurate-mass MS-only scans thermofisher.com. Recent advancements include the use of RNase 4, which simplifies method development by offering greater flexibility in cleavage site selection compared to RNase H neb.com.

LC-MS workflows can distinguish between uncapped and various capped 5'-ends of mRNA, including different phosphorylation and methylation states, allowing for the monitoring of capping intermediates and the optimization of capping processes sciex.comlcms.cz. For instance, studies have demonstrated the ability to quantify capping efficiency by assessing the linearity of the LC-MS response, even for low-abundance species sciex.com.

Table 1: Representative mRNA Capping Efficiency Quantification by LC-MS

| Sample Type/Capping Method | Capping Efficiency (%) | Reference |

| ARCA-capped mRNA (optimized) | 32.9 | lcms.cz |

| Enzymatically capped mRNA | 43.2 | sciex.com |

| Uncapped mRNA spiked into capped sample (10%) | ~10 (expected) | sciex.com |

| Uncapped mRNA spiked into capped sample (50%) | ~50 (expected) | sciex.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution conformation of mRNA cap analogues and their interactions with proteins nih.govtandfonline.comembopress.orgresearchgate.net. NMR studies have been employed to investigate the intramolecular stacking of dinucleotide mRNA cap analogues, such as 7-methylguanosine(5')ppp(5')guanosine (m7GpppG), and their hypermethylated derivatives nih.govtandfonline.com.

Techniques like 1D-soft-TOCSY experiments are utilized to extract vicinal coupling constants, which are crucial for resolving the solution conformation of these molecules nih.gov. NMR titration experiments, such as ¹H-¹⁵N heteronuclear single-quantum coherence (HSQC) NMR, are used to determine dissociation constants and map binding sites when cap analogues interact with cap-binding proteins, like the human Argonaute 2 (hAGO2) MID domain embopress.org. These studies provide insights into the structural features influencing stacking interactions and the specificity of cap recognition by various cellular proteins nih.govembopress.orgnih.govrcsb.org.

High-Throughput Sequencing Methodologies for Cap Analysis

High-throughput sequencing technologies have revolutionized the global analysis of transcriptional start sites (TSSs) and gene expression, with methods specifically designed to leverage the unique features of the mRNA 5' cap.

Cap Analysis Gene Expression (CAGE) is a highly sensitive and precise method for gene expression analysis that accurately identifies transcriptional start sites (TSSs) and their corresponding promoter regions cage-seq.comcd-genomics.comnih.gov. Developed by RIKEN, CAGE utilizes a "cap-trapping" technology based on the biotinylation of the 7-methylguanosine cap of Pol II transcripts cage-seq.comcd-genomics.com. This process pulls down 5'-complete cDNAs, which are then subjected to massive parallel sequencing of their 5' ends cage-seq.comcd-genomics.com.

CAGE provides a genome-wide transcriptional profiling approach, offering advantages over traditional microarray and RNA-seq methods by focusing on the precise initiation points of transcription cage-seq.comcd-genomics.comriken.jp. Applications of CAGE include:

Accurate identification of TSSs and promoter regions: CAGE provides single-nucleotide resolution mapping of TSSs, enabling detailed analysis of promoter architecture and usage cage-seq.comcd-genomics.comnih.govriken.jp.

Quantitative transcriptome analysis: By counting CAGE tags mapped to specific genomic locations, promoter activities can be quantified on a genome-wide scale, linking expression values to promoter sites cage-seq.comriken.jp.

Discovery of alternative promoters: CAGE is a powerful tool for identifying alternative promoters for endogenous genes, which can lead to the production of different transcript/protein isoforms with functional implications cage-seq.comnih.gov.

Identification of transcription factor binding motifs: Precise TSS identification allows for more accurate prediction of transcription factor binding motifs, aiding in the understanding of transcriptional regulatory mechanisms cd-genomics.comriken.jp.

Detection of enhancer RNAs (eRNAs): CAGE-seq can detect eRNAs, which are often bidirectionally transcribed at low levels, providing insights into enhancer activity and gene regulation cd-genomics.comucsd.edu.

Simplified CAGE protocols have been developed, reducing completion time and improving tag length for better genome mapping nih.gov. The technology has been extensively used in projects like FANTOM5 to generate promoter-level expression atlases across diverse mammalian cells nih.gov.

Beyond CAGE, several other high-throughput sequencing methodologies have been developed to accurately map TSSs, each with distinct advantages and applications:

Cappable-seq: This technique directly modifies and analyzes triphosphorylated RNA from primary transcripts, enabling global TSS identification with single-nucleotide resolution. It is compatible with various sequencing platforms, including next-generation sequencing (NGS) and long-read sequencing cd-genomics.com.

STRIPE-seq (Survey of TRanscription Initiation at Promoter Elements with high-throughput sequencing): This is a simple, rapid, and cost-effective protocol for sequencing capped RNA 5' ends, even from small amounts of total RNA. It can be used for TSS profiling and quantification of transcript levels nih.gov.

Long-Read Sequencing Methods (e.g., PacBio Iso-Seq, Oxford Nanopore): These technologies offer precise ascertainment of full-length transcript sequences and accurate TSS determination without the need for assembly, providing comprehensive insights into transcriptome dynamics cd-genomics.com.

Differential RNA Sequencing (dRNA-Seq): This approach uses terminator exonuclease (TEX) treatment to enrich for primary transcripts with 5' triphosphates, allowing for the identification of primary TSSs and improved genome annotation frontiersin.org.

Other 5' RNA Sequencing Methods: Various methods like TSS-Seq, START-seq, PRO-Cap, GRO-cap, and CAP-seq also aim to collect 5' ends of RNA for sequencing, employing different enzymatic or enrichment strategies ucsd.edu. Databases like DBTSS (DataBase of Transcriptional Start Sites) compile experimentally validated TSS positions to support transcriptional regulation studies hgc.jp.

These sequencing-based approaches are crucial for understanding the complexities of transcription initiation, alternative TSS usage, and their roles in cellular function and disease nih.govplos.org.

Biochemical and Cell-Based Assays for Characterizing MLA Activity

The term "MLA" is broad and can refer to various entities in biological contexts, such as the Mouse Lymphoma Assay (a genotoxicity test) or a plant immune receptor (a protein). In the context of characterizing the activity of a chemical compound referred to as "MLA," a range of biochemical and cell-based assays are employed to elucidate its biological effects and mechanisms of action. These assays are crucial for drug discovery, toxicology, and understanding fundamental biological processes bmglabtech.comnih.govnih.gov.

Biochemical Assays: These assays typically involve purified components (e.g., enzymes, proteins, nucleic acids) in a controlled in vitro environment to study specific molecular interactions or enzymatic reactions.

Enzyme Inhibition/Activation Assays: If "MLA" is hypothesized to modulate enzyme activity, assays measuring enzyme kinetics in the presence and absence of "MLA" can determine its inhibitory or activating potential (e.g., IC₅₀ or EC₅₀ values) researchgate.net. Spectroscopic techniques like UV-Vis, FTIR, and NMR are often used to characterize the chemical structure of compounds and their interactions with biomolecules researchgate.netscielo.brjmchemsci.comwildlife-biodiversity.com.

Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization can quantify the binding affinity of "MLA" to its target molecules (e.g., proteins, DNA, RNA) embopress.org.

Ligand-Receptor Interaction Assays: These assays assess the ability of "MLA" to bind to and activate or inhibit specific receptors, often using reporter gene systems or direct binding measurements.

Cell-Free Transcription/Translation Assays: If "MLA" is thought to affect gene expression at the transcriptional or translational level, cell-free systems can be used to observe its direct impact on these processes.

Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context for characterizing compound activity, reflecting complex cellular pathways and interactions bmglabtech.comnih.gov.

Cell Viability and Proliferation Assays: These are fundamental assays to assess the cytotoxicity or growth-promoting effects of "MLA" on various cell lines. Common methods include MTT, WST, or ATP production assays bmglabtech.com.

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter or pathway responsive to "MLA," allowing for the quantification of its effect on gene expression or signaling pathways nih.gov.

High-Content Screening (HCS): HCS involves automated microscopy and image analysis to quantify multiple cellular parameters (e.g., morphology, protein localization, expression levels) in response to "MLA" treatment, providing a comprehensive phenotypic profile nih.gov.

Functional Assays: These assays measure specific cellular responses, such as cell death induction, immune activation, or metabolic changes. For example, in the context of plant immune receptors (like MLA10), cell death-inducing activity can be quantified through transient gene expression assays in plant cells plos.org.

Protein-Protein Interaction Assays: Techniques like co-immunoprecipitation, FRET (Förster Resonance Energy Transfer), or split-luciferase assays can be used in cells to confirm and quantify interactions between "MLA" and its protein targets bmglabtech.comelifesciences.org. While direct pull-down assays with purified proteins are ideal, cell-based systems or yeast-two-hybrid assays are often employed when recombinant protein production is challenging elifesciences.org.

The integration of biochemical and cell-based assays provides a comprehensive understanding of a chemical compound's activity, from its molecular interactions to its effects on cellular behavior nih.gov.

In Vitro Receptor Binding and Activation Assays

In vitro receptor binding and activation assays are fundamental for characterizing the interaction of "Cap" and "MLA" with their respective receptors, TRPV1 and TLR4. These assays provide quantitative data on binding affinity, potency, and the downstream signaling events initiated upon receptor engagement.

Capsaicin (B1668287) and TRPV1: Capsaicin is a well-known agonist of TRPV1, a Ca²⁺-permeable cation channel primarily expressed in sensory nerve terminals. In vitro binding studies have identified a single class of TRPV1 characterized by high affinity for agonists like resiniferatoxin (B1680534) (RTX), which competes with capsaicin for the binding site. Functional studies, such as measuring Ca²⁺ uptake, demonstrate dose-response curves for capsaicin-induced TRPV1 activation koreamed.org. The binding pocket for vanilloids like capsaicin is located within the transmembrane domain of the channel, formed by segments S3, S4, and the S4-S5 linker from one subunit, and S5 and S6 from a neighboring subunit nih.gov. Capsaicin binds to the intracellular side of human TRPV1, with its amide oxygen forming a hydrogen bond with Tyr551 in the S2–S3 intracellular loop, and its hydrophobic tail extending into the membrane mdpi.com. Other critical residues for this interaction include Ser512, Thr550, and Tyr511 mdpi.com. Capsaicin binding shifts the channel's equilibrium towards an open state, contributing significantly to activation energy nih.gov.

Monophosphoryl Lipid A (MPLA) and TLR4: MPLA is recognized by the TLR4/MD-2 complex, which is expressed on various leukocytes asm.org. In vitro assays demonstrate that MPLA, unlike its more toxic parent compound LPS, induces conformational changes in TLR4 that predominantly activate the TRIF-dependent signaling pathway with minimal activation of the MyD88 pathway aai.orgplos.orgnih.gov. This biased signaling is a key characteristic of MPLA, contributing to its lower pro-inflammatory cytokine induction while retaining immunostimulatory properties aai.orgnih.gov. Studies comparing MPLA with LPS in dendritic cell cultures have shown that MPLA leads to a "TRIF-biased" signaling profile, where TRIF-associated signaling events are largely intact, but MyD88-dependent outcomes are impaired frontiersin.org. The changes in the number of acyl chains and phosphate (B84403) groups of lipid A can decrease its binding ability to TLR4/MD-2, leading to lower release of pro-inflammatory cytokines like TNF-α mdpi.com.

Table 1: Key Receptor Binding and Activation Characteristics

| Compound | Receptor | Binding Site | Key Residues/Interactions | Primary Signaling Bias |

| Capsaicin | TRPV1 | Transmembrane domain (S3, S4, S4-S5 linker, S5, S6) | Hydrogen bond with Tyr551, hydrophobic interactions; Ser512, Thr550, Tyr511 critical | Ca²⁺ influx, channel opening |

| MPLA | TLR4/MD-2 | Hydrophobic pocket within MD-2, interactions with TLR4 dimer | 1-phosphate group removal affects binding and signaling bias | TRIF-dependent pathway |

Cellular Signaling Pathway Analysis

Cellular signaling pathway analysis elucidates the intricate intracellular cascades activated or modulated by "Cap" and "MLA" upon receptor binding. These analyses often involve techniques such as Western blotting, quantitative PCR, and reporter assays to assess protein phosphorylation, gene expression, and cytokine production.

Capsaicin and TRPV1 Signaling: Activation of TRPV1 by capsaicin leads to an influx of calcium ions, which is a primary event in its signaling cascade oup.com. This calcium influx can regulate various downstream pathways. TRPV1 activation has been shown to induce G0-G1 cell arrest and apoptosis in certain leukemic cell lines by reducing the expression of anti-apoptotic protein Bcl-2 and promoting p53 activation wikipedia.org. Furthermore, TRPV1 is involved in T cell receptor (TCR) signaling, T cell activation, and cytokine production. T cells with TRPV1 knockout exhibit impaired calcium uptake after TCR activation, leading to dysregulation in signaling pathways such as NF-κB and NFAT wikipedia.org. Capsaicin-induced TRPV1 activation can also involve the PI3K/Akt and ERK1/2 pathways, which are critical for inhibiting cardiomyocyte apoptosis and attenuating ischemia/reperfusion injury spandidos-publications.com. TRPV1 activity is also regulated by phosphorylation through protein kinase A (PKA) and protein kinase C (PKC), influencing capsaicin- or heat-mediated actions and contributing to hyperalgesia and inflammation nih.gov.

Monophosphoryl Lipid A (MPLA) and TLR4 Signaling: MPLA's interaction with TLR4 initiates distinct intracellular signaling pathways compared to full LPS. While LPS activates both MyD88- and TRIF-dependent pathways, MPLA primarily activates the TRIF pathway with minimal MyD88 activation aai.orgplos.org. This differential activation leads to lower levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) compared to LPS, making MPLA a safer adjuvant asm.orgaai.orgnih.gov. The MyD88 pathway typically leads to strong transcriptional activation of pro-inflammatory cytokines, while the TRIF/TRAM branch, activated upon internalization of the TLR4/MD-2/LPS complex into endosomes, leads to type-1 interferon production and delayed NF-κB activation plos.orgfrontiersin.org. MPLA's weak MyD88 signaling activity is attributed to its inability to efficiently recruit TNF receptor-associated factor 6 (TRAF6) to Interleukin-1 receptor-associated kinase 1 (IRAK1), which in turn reduces MAPK and NF-κB activity plos.org. MPLA has also been shown to induce a sustained and dynamic metabolic program in macrophages, involving early TLR4-driven aerobic glycolysis coupled with mitochondrial biogenesis and increased mitochondrial ATP production, initiated by contributions from both MyD88- and TRIF-dependent pathways and downstream mTOR activation nih.gov.

Table 2: Cellular Signaling Pathways Modulated

| Compound | Receptor | Key Signaling Pathways | Downstream Effects |

| Capsaicin | TRPV1 | Ca²⁺ influx, PI3K/Akt, ERK1/2, NF-κB, NFAT, PKA, PKC | Apoptosis, T cell activation, cytokine production, pain modulation |

| MPLA | TLR4/MD-2 | TRIF-dependent (predominant), MyD88-dependent (minimal), mTOR | Lower pro-inflammatory cytokine production, enhanced pathogen clearance, metabolic reprogramming |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation (e.g., Cap-Protein, MLA-TLR4 Complexes)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques that provide atomic-level insights into the interactions between chemical compounds and their protein targets. These methods are crucial for understanding the molecular basis of receptor activation and ligand specificity.

Capsaicin-Protein (TRPV1) Complexes: Cryo-EM has been instrumental in elucidating the structure of TRPV1, both in its apo state and in complex with capsaicin, across various temperatures nih.govebi.ac.ukpdbj.org. These studies have visualized the noxious heat-induced opening of TRPV1 in the presence of capsaicin, revealing stepwise conformational transitions nih.govpdbj.org. The capsaicin binding pocket has been unequivocally pinpointed by cryo-EM structures, located within the transmembrane segments, formed by S3, S4, and the S4-S5 linker oup.com. Capsaicin adopts a "tail-up, head-down" configuration within this pocket, with binding mediated by hydrogen bonds and van der Waals interactions oup.com. Cryo-EM studies have also shown that capsaicin binding induces localized conformational changes around the binding site, specifically affecting S2, the S2-S3 loop, the intracellular portion of S3, and the S4-S5 linker nih.gov. X-ray diffraction experiments have also contributed to understanding capsaicin's interaction with membranes, showing that it can insert into lipid bilayers and modify membrane properties, which in turn can affect the function of transmembrane proteins frontiersin.org. Single-crystal X-ray diffraction of capsaicin itself has provided detailed insights into its molecular geometry, conformation, and hydrogen-bonding interactions, revealing that each capsaicin molecule forms hydrogen bonds with four other molecules iucr.org.

MLA-TLR4 Complexes: X-ray crystallographic methods have revealed the structural basis of LPS recognition by the MD-2–TLR4 complex nih.govresearchgate.net. In these structures, the lipid A portion of LPS (which MPLA is derived from) is shown to have five of its six acyl chains accommodated within a hydrophobic pocket of MD-2 nih.govresearchgate.net. The remaining acyl chain and phosphate groups of lipid A, along with hydrophobic surfaces of MD-2, interact with both members of a TLR4 dimer nih.gov. The 4'-phosphate group of LPS interacts with MD-2 and one TLR4 dimer member, while MD-2 and an exposed acyl chain interact with the other TLR4 dimer member nih.gov. The absence of the 1'-phosphate group in MPLA, compared to diphosphoryl lipid A, is crucial for its differential signaling and lower toxicity mdpi.comnih.gov. This structural difference impacts the efficiency of TLR4/MD-2 heterotetramerization, contributing to MPLA's weak MyD88 signaling activities plos.orgresearchgate.net. Cryo-electron microscopy (cryo-TEM) is also used to characterize the aggregation behavior of lipid A and its synthetic analogues in solution, as their aggregation properties significantly influence the potency of TLR4 agonists, with aggregates often being the biologically active units researchgate.netacs.orgnih.gov.

Table 3: Structural Elucidation Techniques and Findings

| Compound | Target Complex | Technique | Key Structural Insights |

| Capsaicin | TRPV1 | Cryo-EM, X-ray Diffraction | "Tail-up, head-down" binding in transmembrane pocket; localized conformational changes; stepwise channel opening |

| MPLA | TLR4/MD-2 | X-ray Crystallography, Cryo-TEM | Acyl chain insertion into MD-2 hydrophobic pocket; role of 1'-phosphate in signaling bias; aggregation behavior |

Emerging Research Directions and Future Avenues in Cap and Mla Chemical Biology

Development of Novel Synthetic Strategies for Advanced Cap Analogs and Lipid Modifiers

The intricate biological roles of mRNA cap structures and methyl-lysine modifications necessitate the development of sophisticated synthetic strategies to generate advanced analogs and modifiers. These synthetic efforts are crucial for probing biological mechanisms, developing therapeutic agents, and advancing bioengineering applications.

Novel Synthetic Strategies for Advanced Cap Analogs

Traditional methods for synthesizing mRNA cap analogs can be time-consuming and labor-intensive, prompting the exploration of more efficient and versatile approaches rsc.org. Recent advancements have focused on chemical and chemo-enzymatic methods to overcome these limitations and introduce novel functionalities.

Click Chemistry Approaches: Click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing dinucleotide cap analogues. This method allows for the incorporation of a triazole ring within the oligophosphate chain, leading to a new class of cap mimics rsc.orgrsc.org. These triazole-modified caps (B75204) have shown promising biochemical properties, with some analogues exhibiting translational efficiencies comparable to or even superior to standard caps rsc.orgrsc.org. For instance, studies have identified "second generation" triazole-modified caps with enhanced translational properties by altering the oligophosphate chain length and triazole moiety position rsc.org. This approach also facilitates the preparation of capped RNA fragments up to 81 nucleotides in length, which are valuable for biochemical, spectroscopic, and structural studies rsc.org.

Phosphate-Modified and Anti-Reverse Cap Analogs (ARCA): Strategies involving phosphate (B84403) modifications, such as phosphorothioate (B77711) substitutions, have been explored to enhance mRNA stability and translational activity. Beta-S-ARCA diastereomers, for example, which contain an O-to-S substitution within the beta-phosphate, have demonstrated higher affinity for eukaryotic translation initiation factor 4E (eIF4E) and improved translational efficiency in vitro and in vivo acs.org. The Anti-Reverse Cap Analog (ARCA) itself was designed to prevent incorrect cap incorporation during in vitro transcription, thereby improving the translation efficiency of mRNA for various applications yeasenbio.com.

C8-Modified Cap Analogs: Suzuki-Miyaura cross-coupling reactions have been utilized to introduce modifications at the C8-position of 7-methylguanosine (B147621) (m7G) in diguanosine cap analogs acs.org. This method allows for the attachment of various functional groups, leading to the discovery of novel m7G-based molecular rotors, which can serve as fluorescent probes for studying interactions with cap-specific proteins acs.org.

Combined Chemical and Enzymatic Syntheses: For longer mRNA analogs, a combination of chemical and enzymatic preparation methods is being developed. While short cap mimics can be obtained chemically, preparing capped analogs of mRNA length (thousands of nucleotides) remains challenging. Hybrid approaches, such as templated enzymatic ligation of synthetic RNA fragments, are being refined to increase the availability of capped mRNA analogs for research and therapeutic development rsc.orgbeilstein-journals.org.

Novel Synthetic Strategies for Advanced Lipid Modifiers (Methyl-Lysine Analogues)

The study of protein lysine (B10760008) methylation, particularly in histones, has been revolutionized by the ability to site-specifically incorporate methyl-lysine analogues (MLAs). These synthetic strategies provide precise control over the modification state, enabling detailed functional studies.

Semisynthetic Strategies via Cysteine Alkylation: A prominent strategy involves mutating the target lysine residue to a cysteine, followed by alkylation with specific reagents to produce mono-, di-, or trimethylated lysine analogues acs.orgnih.govnih.govnih.gov. This method, pioneered by Shokat and coworkers, allows for the rapid generation of large quantities of histones with defined methylation patterns, which are functionally similar to their natural counterparts acs.orgnih.gov. This approach is highly cost-effective and provides a powerful tool for investigating the biochemical mechanisms by which lysine methylation influences chromatin structure and function nih.govnih.gov.

Genetic Code Expansion: This advanced technique allows for the in vivo incorporation of non-canonical and post-translationally modified amino acids, including N-methyl lysine, into proteins herts.ac.uk. By chemically charging frameshift and amber suppressor tRNAs with modified residues and engineering the protein-coding sequence, researchers can introduce specific modifications at desired positions, enabling in vivo studies of protein methylation herts.ac.uk.

Chemoselective Labeling Techniques: New chemical technologies, such as STaR chemistry, have been developed for the chemoselective labeling of monomethyl lysine on peptides and proteins emory.edu. This method utilizes an electron-rich diazonium ion to covalently label monomethyl lysine, generating a triazene-chromophore, which can be used for efficient detection and purification of monomethylated peptides from complex mixtures emory.edu. This addresses the challenge of efficiently characterizing low-abundance monomethyl lysine in biological samples.

S-Adenosylmethionine (SAM) Analogues: Chemical biology approaches for identifying novel protein lysine methyltransferase (PKMT) substrates utilize alkyne-bearing S-adenosylmethionine (SAM) analogues duke.edunih.gov. These analogues are accepted by PKMTs as cofactors, leading to the enzymatic attachment of a terminal alkyne to the substrate. The labeled proteins can then be functionalized with azide-probes via click chemistry for purification or visualization duke.edunih.gov.

These synthetic advancements are critical for overcoming the challenges associated with studying complex biological modifications and pave the way for a deeper understanding of their roles in health and disease.

Exploration of Unconventional Biological Roles for Cap Structures

Beyond their well-established roles in mRNA translation initiation, stability, and nuclear export, recent research is uncovering unconventional and dynamic biological functions for mRNA cap structures. Similarly, while methyl-lysine modifications are primarily known for their epigenetic roles, their influence extends to a broader array of cellular processes.

Unconventional Biological Roles for Cap Structures

The mRNA cap is not merely a static protective and translational element but an active participant in various cellular regulatory pathways.

Noncanonical RNA Capping: Emerging research highlights the existence of noncanonical RNA caps formed by cellular metabolites such as NAD (nicotinamide adenine (B156593) dinucleotide), FAD (flavin adenine dinucleotide), and dpCoA (desulfo-coenzyme A) ucr.edu. These noncanonical caps suggest novel RNA processing pathways and potentially distinct molecular functions beyond those of the canonical 7-methylguanosine cap ucr.edu. Understanding their deposition, removal, and biological roles is a burgeoning area of chemical biology.

Dynamic Capping and Recapping (Cap Homeostasis): The concept of "cap homeostasis" proposes that mRNA cap status is dynamically regulated through cycles of decapping and recapping tandfonline.combiorxiv.org. This dynamic process is not always linked to RNA decay; instead, it can serve as a mechanism to control transcript fate, influencing mRNA export, translation, and stability tandfonline.com. Cytoplasmic capping enzymes (cCE) have been identified that can recap uncapped transcripts in the cytoplasm, stabilizing them and regulating gene expression biorxiv.org. This dynamic regulation suggests a fine-tuned control mechanism for mRNA activity.

Immune Recognition and Viral Evasion: The mRNA cap plays a crucial role in distinguishing self from non-self RNA, serving as a recognition signal for innate immune sensors frontiersin.orgresearchgate.net. Modifications to the cap can modulate the innate immune response, with certain methylations (e.g., 2′-O-methylation of the first nucleotide, forming a Cap-1 structure) decreasing the activation of immune sensors like RIG-I frontiersin.org. Viruses have evolved diverse strategies to produce functional mRNA 5′-caps or to "cap-snatch" from host mRNAs to evade host innate immunity, underscoring the cap's critical role in host-pathogen interactions researchgate.net.

Regulation of Non-Coding RNAs: While primarily studied in mRNA, cap structures and their dynamics are also being investigated in non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) tandfonline.combiorxiv.org. The recapping of lncRNAs by cCE suggests a broader role for cap homeostasis in regulating the stability and function of various RNA species beyond protein-coding mRNAs biorxiv.org.

Unconventional Biological Roles for Methyl-Lysine Analogs

Beyond their well-characterized roles in histone modification and chromatin dynamics, methyl-lysine modifications are increasingly recognized for their broader impact on non-histone proteins and diverse cellular functions.

Non-Histone Protein Methylation: While extensively studied in histones, protein lysine methylation is a widespread post-translational modification affecting numerous non-histone proteins, including transcription factors, enzymes, and structural complexes nih.govherts.ac.uktandfonline.com. These modifications regulate a variety of cellular processes, such as gene expression, DNA repair, cell cycle progression, and even enzymatic activity or protein subcellular localization nih.govtandfonline.com. For example, methylation of specific lysine residues in proteins like SOX2 has been shown to regulate its degradation, demonstrating a dynamic and reversible control mechanism herts.ac.uk.

Regulation of Protein-Protein Interactions and Signaling Pathways: Methyl-lysine marks recruit specific "reader" proteins that contain methyl-lysine binding domains acs.orgnih.govnih.gov. These interactions mediate downstream biological functions, such as DNA transcription, replication, and repair acs.org. The precise interplay between different methylation states (mono-, di-, or trimethylation) and their corresponding reader proteins can lead to distinct functional outcomes, highlighting the complexity of this regulatory layer rsc.org.

Impact on Enzyme Activity: Lysine methylation can directly influence the enzymatic activity of proteins. For example, studies have shown that the level of H3K79 methylation differentially affects histone acetylation, with H3K79me2 notably enhancing histone acetylation tandfonline.com. This suggests a direct regulatory link between different lysine modifications and their impact on enzyme function.

Roles in Disease Pathogenesis: Dysregulation of protein lysine methylation and demethylation is increasingly associated with various diseases, including neurological disorders, developmental abnormalities, and cancer nih.gov. Understanding the unconventional roles of these modifications can provide new insights into disease mechanisms and potential therapeutic targets.

The exploration of these unconventional roles expands our understanding of the vast regulatory potential inherent in both mRNA cap structures and methyl-lysine modifications, opening new avenues for research and therapeutic intervention.

Interdisciplinary Approaches in "Cap" and "MLA"-Mediated Biological Processes

The complexity of mRNA cap structures and methyl-lysine modifications necessitates highly interdisciplinary approaches, integrating chemistry, molecular biology, bioinformatics, and engineering to unravel their roles in biological processes.

Interdisciplinary Approaches in Cap-Mediated Biological Processes

Research into mRNA cap structures benefits significantly from a convergence of diverse scientific disciplines.

Advanced Analytical Chemistry and Omics Technologies: Mass spectrometry-based bioanalytical chemistry, proteomics, and next-generation sequencing are crucial for comprehensively mapping and quantifying various RNA modifications, including different cap structures ucr.edutandfonline.comrsc.org. Techniques like CAP-MAP (cap analysis protocol with minimal analyte processing) allow for rapid and sensitive quantification of different cap structures from relatively small RNA samples tandfonline.com. These methods enable the identification of novel caps and the study of their dynamics in cellular and viral RNAs tandfonline.comrsc.org.

Chemical Biology and Biophysical Studies: The design and synthesis of modified cap analogs, coupled with biophysical studies (e.g., fluorescence anisotropy to determine binding affinities to eIF4E), provide molecular insights into cap-protein interactions and their impact on translational activity acs.orgacs.orgacs.org. Such studies are essential for understanding how subtle chemical modifications can lead to significant biological effects, like the "thio-effect" observed with phosphorothioate cap analogs acs.org.

Synthetic Biology and Bioengineering Frameworks: Platforms like Ligation-Enabled Messenger RNA-Oligonucleotide Assembly (LEGO) represent a significant interdisciplinary advance broadinstitute.org. LEGO allows researchers to systematically chemically modify mRNA, including its 5' cap and 3' poly(A) tail, and precisely measure the effects on protein translation and mRNA longevity. This framework enables the fine-tuning of mRNA properties for specific therapeutic goals, combining chemical synthesis with high-throughput biological evaluation broadinstitute.org.

Computational Biology and Structural Biology: Computational modeling and structural biology techniques (e.g., NMR, crystallography) are increasingly used to predict and elucidate the three-dimensional structures of cap-binding proteins in complex with various cap analogs. These insights guide the rational design of new cap mimics with improved properties or specific inhibitory activities acs.org.

Interdisciplinary Approaches in MLA-Mediated Biological Processes

The study of methyl-lysine analogues and their biological impact also thrives on interdisciplinary collaboration.

Chemical Biology for Proteome-Wide Substrate Identification: Novel chemical biology approaches are being developed for unbiased, proteome-wide identification of protein lysine methyltransferase (PKMT) substrates duke.edunih.gov. This involves synthesizing alkyne-bearing S-adenosylmethionine (SAM) analogues that are accepted by PKMTs, allowing for the enzymatic attachment of a terminal alkyne to target proteins. Subsequent "click chemistry" with azide-functionalized probes enables the purification and identification of novel substrates by mass spectrometry duke.edunih.gov. This integrates synthetic chemistry with proteomics to map the methylproteome.